4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one
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Overview
Description
4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one typically involves multiple steps, including the formation of the piperidin-2-one core and the subsequent introduction of the fluoro and naphthyridinyl groups. Common synthetic routes may involve:
Formation of the Piperidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Naphthyridinyl Moiety: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and naphthyridinyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure due to the presence of the pyridine ring.
Pinacol Boronic Esters: Used in similar synthetic applications, particularly in coupling reactions.
Uniqueness
4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one is unique due to its combination of a piperidin-2-one core with a fluoro group and a naphthyridinyl moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H24FN5O |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[2-fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one |
InChI |
InChI=1S/C26H24FN5O/c1-16-10-20(6-7-28-16)24-12-18-5-9-30-26(22(18)15-31-24)32-14-17-2-3-21(23(27)11-17)19-4-8-29-25(33)13-19/h2-3,5-7,9-12,15,19H,4,8,13-14H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
KJBXDKSSRBXYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC=C3C(=C2)C=CN=C3NCC4=CC(=C(C=C4)C5CCNC(=O)C5)F |
Origin of Product |
United States |
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